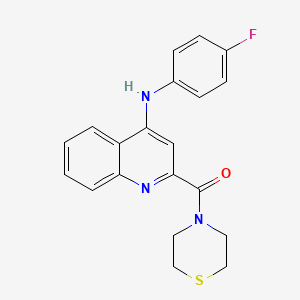

(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, is a novel molecule that appears to be related to various synthesized quinoline derivatives. These derivatives are known for their potential biological activities and have been the subject of several studies. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and characterized.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones was achieved from aryl-hydrazonomalononitrile in a one-step procedure . Similarly, novel transformations of 4-aminoquinolines to tricyclic quinolinones and N-(quinolin-4-yl)carbamates were reported, indicating the versatility of quinoline derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

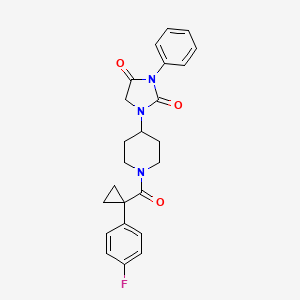

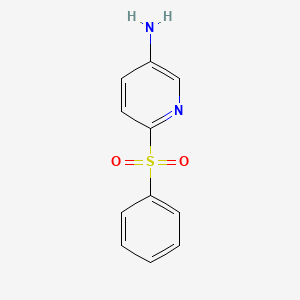

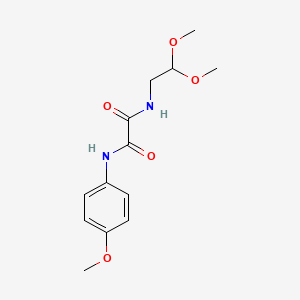

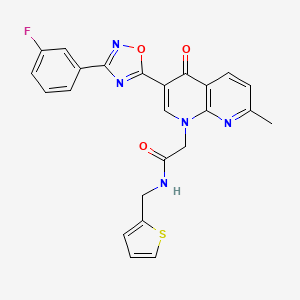

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry . Density functional theory (DFT) calculations are also employed to optimize the structure and interpret vibrational spectra, providing insights into bonding features and electronic properties . These techniques would be essential in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, including cyclocondensation and reactions with various nucleophiles . The reactivity of these compounds can be influenced by the presence of substituents, which can either be electron-donating or electron-withdrawing groups . Understanding the chemical behavior of the compound would require detailed studies of its reactivity patterns in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their thermodynamic stability and reactivity in the excited state, can be explained by the HOMO-LUMO energy gap . Molecular docking studies can also provide information on the potential biological activity of these compounds, such as their antibacterial properties . The physical properties, including solubility, melting point, and stability, would be important to characterize for the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

- Tubulin Polymerization Inhibition : Certain 2-anilino-3-aroylquinolines, closely related to the specified compound, have been designed and synthesized, showing remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and lead to apoptosis, indicating their potential as anticancer agents (Srikanth et al., 2016).

Fluorescent Labeling Reagents

- Fluorescence in Aqueous Media : Novel fluorophores based on quinolone derivatives have strong fluorescence across a wide pH range in aqueous media, offering applications as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004).

Spectroscopic Properties

- Spectroscopic Analysis : Studies on the electronic absorption, excitation, and fluorescence properties of amino-substituted quinoline derivatives have contributed to understanding their behavior in various solvents, facilitating their application in spectroscopic analysis (Al-Ansari, 2016).

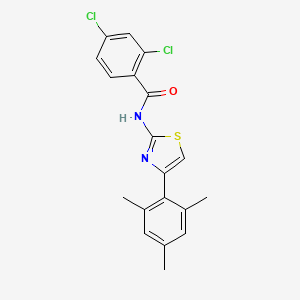

Antimicrobial Activities

- Antibacterial Agents : Quinoline derivatives, including those similar to the specified compound, have been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kuramoto et al., 2003).

Synthesis and Chemical Transformations

- Chemical Synthesis : Research into the synthesis and transformations of quinoline derivatives underlines the versatility and reactivity of these compounds, enabling the development of novel chemical entities with potential scientific and therapeutic applications (Aleksanyan & Hambardzumyan, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[4-(4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFIRLECRBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)